molecular formula C16H15ClFNO2 B5826914 N-(4-chloro-2-fluorophenyl)-3-(4-methoxyphenyl)propanamide

N-(4-chloro-2-fluorophenyl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B5826914
M. Wt: 307.74 g/mol
InChI Key: MLKZZLWMOOVQFZ-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-3-(4-methoxyphenyl)propanamide is an organic compound that belongs to the class of amides This compound features a complex structure with both chloro and fluoro substituents on the phenyl ring, as well as a methoxy group on another phenyl ring

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFNO2/c1-21-13-6-2-11(3-7-13)4-9-16(20)19-15-8-5-12(17)10-14(15)18/h2-3,5-8,10H,4,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKZZLWMOOVQFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)-3-(4-methoxyphenyl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2-fluoroaniline and 4-methoxybenzaldehyde.

    Formation of Intermediate: The aniline undergoes a nucleophilic substitution reaction with the aldehyde to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced to form the corresponding amine.

    Amidation: Finally, the amine reacts with a suitable acylating agent, such as propanoyl chloride, to form the desired amide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-fluorophenyl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or ammonia.

Major Products

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)-3-(4-methoxyphenyl)propanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chloro-2-fluorophenyl)-3-phenylpropanamide: Lacks the methoxy group, which may affect its chemical properties and biological activity.

    N-(4-chloro-2-fluorophenyl)-3-(4-hydroxyphenyl)propanamide: Contains a hydroxyl group instead of a methoxy group, potentially altering its reactivity and interactions.

Uniqueness

N-(4-chloro-2-fluorophenyl)-3-(4-methoxyphenyl)propanamide is unique due to the presence of both chloro and fluoro substituents, as well as the methoxy group

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